molecular formula C17H16F2N4OS2 B4557172 4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

Cat. No.: B4557172
M. Wt: 394.5 g/mol
InChI Key: SINZIEYYAUHQIT-UHFFFAOYSA-N
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Description

4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[77002,6010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Reagents such as cyclization agents and catalysts are used under controlled conditions.

    Introduction of Functional Groups: The butylamino, difluoromethyl, and methyl groups are introduced through substitution reactions. Reagents such as butylamine, difluoromethylating agents, and methylating agents are used.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can be reduced to form amines.

    Substitution: The functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[77002,6

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of difluoromethyl and butylamino groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(butylamino)-13-(fluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.

    4-(butylamino)-13-(chloromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[77002,6

Properties

IUPAC Name

4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4OS2/c1-3-4-5-20-17-23-11-12-10(22-15(24)13(11)26-17)9-7(2)6-8(14(18)19)21-16(9)25-12/h6,14H,3-5H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINZIEYYAUHQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(S1)C(=O)NC3=C2SC4=C3C(=CC(=N4)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 2
4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 3
4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 4
Reactant of Route 4
4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 5
4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 6
Reactant of Route 6
4-(butylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

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